molecular formula C7H16ClN B13460556 Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride

Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride

Cat. No.: B13460556
M. Wt: 149.66 g/mol
InChI Key: XGLAZJGQABJESE-UHFFFAOYSA-N
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Description

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride (CAS: 1245647-53-3) is a primary amine hydrochloride featuring a cyclobutane ring substituted with a methyl group and a methylaminomethyl side chain. Its molecular formula is C₇H₁₆ClN, with a calculated molecular weight of 163.66 g/mol .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-methyl-1-(1-methylcyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-7(6-8-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H

InChI Key

XGLAZJGQABJESE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CNC.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclobutyl Methyl Ketone with Methylamine Hydrochloride

  • Starting Materials : Cyclobutyl methyl ketone and methylamine hydrochloride.
  • Reaction Conditions : Acidic medium, often with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Procedure :
    • The ketone reacts with methylamine hydrochloride to form an imine intermediate.
    • The imine is subsequently reduced to the corresponding amine.
  • Outcome : A racemic mixture of methyl[(1-methylcyclobutyl)methyl]amine hydrochloride is obtained.
  • Characterization :
    • ^1H NMR shows characteristic singlets at approximately 0.9 ppm and 1.4 ppm for methyl and cyclobutane protons.
    • ^13C NMR peaks at 12.3 ppm and 20.6 ppm correspond to methyl and methylene carbons.
    • Infrared spectroscopy confirms amine functionality.
    • Mass spectrometry confirms molecular weight and purity.

Synthesis via Amino Alcohol Intermediates and Subsequent Functionalization

  • Some related cyclobutyl amines are prepared through Boc-protected amino acid derivatives, followed by alkylation, reduction, and deprotection steps.
  • Although this route is more common for complex analogs, it provides a framework for preparing substituted cyclobutyl amines with high purity and stereochemical control.

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: Reductive Amination Method 2: Organometallic Catalysis (Mechanistic) Method 3: Amino Alcohol Route
Starting Materials Cyclobutyl methyl ketone, methylamine HCl Rhodium complexes, alcohol substrates Boc-protected amino acid derivatives
Reaction Medium Acidic, reductive conditions Coordinating solvents, base-assisted ligand exchange Organic solvents (e.g., ethanol, methanol)
Catalysts/Reducing Agents Sodium cyanoborohydride or hydrogen Rhodium NHC complexes HBTU coupling agents, lithium chloride
Temperature Mild to moderate (room temp to 50°C) Elevated (110-125°C for catalytic cycles) Moderate heating (reflux conditions)
Yield Moderate to high (dependent on conditions) Variable (23%-94% in catalytic analogs) High purity (>95%), yields vary per step
Product Purity and Characterization Confirmed by NMR, IR, MS Confirmed by NMR, GC-FID, kinetic studies Confirmed by NMR, HPLC, HRMS
Chirality Racemic mixture Potential for stereochemical control via ligand design Possible enantiomeric enrichment via chiral precursors

Research Findings and Analysis

  • The reductive amination approach is the most straightforward and commonly employed method, providing efficient access to the racemic hydrochloride salt of methyl[(1-methylcyclobutyl)methyl]amine.
  • Mechanistic studies of rhodium-catalyzed reactions highlight the potential for advanced catalytic methods to manipulate cyclobutyl-containing substrates, although direct application to this compound remains to be explored.
  • Synthetic routes involving protected amino acids and subsequent functionalization steps afford high purity products and can be adapted for derivatives with specific stereochemical requirements.
  • Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure, purity, and stereochemical composition of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl group on the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H13NHClC_6H_{13}N\cdot HCl and a molecular weight of approximately 149.7 g/mol. It is classified as a tertiary amine and includes a cyclobutane ring in its structure. The compound is soluble in water, ethanol, and ether, and typically appears as a colorless oil.

Potential Applications

  • Organic Synthesis: Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride can be employed as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis. These reactions are significant for synthesizing derivatives and exploring its reactivity in organic chemistry.
  • Pharmaceutical Research: While specific case studies are not detailed in the provided search results, the compound's structural features suggest potential applications in medicinal chemistry. For example, compounds with cyclobutylmethyl groups have shown a balance between potency and lipophilicity . It can also be used in the treatment of cancers .

Structural Comparison

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride shares structural similarities with other compounds. The uniqueness of methyl[(1-methylcyclobutyl)methyl]amine hydrochloride lies in its specific cyclobutane structure, which may offer distinct reactivity patterns compared to these similar compounds. Its application as a chiral auxiliary further sets it apart from others that may not possess this capability.

Compound NameStructure CharacteristicsUnique Features
MethylcyclopropylmethylamineContains a cyclopropane ringSmaller ring size may influence reactivity
CyclohexylmethylamineFeatures a cyclohexane ringLarger ring size can affect steric properties
1-MethylpiperidineContains a piperidine ringMore nitrogen atoms may alter basicity
1-MethylcyclohexylamineCyclohexane structure with an additional methyl groupPotential for different steric interactions

Mechanism of Action

The mechanism of action of Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkylmethylamine Derivatives

Cycloalkylmethylamine hydrochlorides vary in ring size, substituents, and functional groups, which influence their physicochemical properties and applications.

Table 1: Structural and Functional Comparison of Cycloalkylmethylamine Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference
Methyl[(1-methylcyclobutyl)methyl]amine HCl C₇H₁₆ClN 163.66 1245647-53-3 Cyclobutyl ring, primary amine
1-Methoxymethyl-cyclopropylamine HCl C₅H₁₂ClNO 137.61 1029716-05-9 Cyclopropyl ring, methoxymethyl group
Methyl 1-(methylamino)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 Cyclohexyl ring, ester group
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl C₇H₁₄ClNO₂ 179.65 223425-82-9 Cyclobutyl ring, carboxylic acid group

Key Observations:

  • Ring Strain and Stability: Cyclopropane derivatives (e.g., 1-Methoxymethyl-cyclopropylamine HCl) exhibit higher ring strain, increasing reactivity but reducing stability compared to cyclobutane or cyclohexane analogs .
  • Functional Groups: The absence of ester or carboxylic acid groups in the target compound distinguishes it from Methyl 1-(methylamino)cyclohexanecarboxylate HCl and 2-[1-(aminomethyl)cyclobutyl]acetic acid HCl. This difference may reduce hydrophilicity, impacting solubility and bioavailability .
Primary vs. Tertiary Amines
  • Methyl[(1-methylcyclobutyl)methyl]amine HCl (Primary Amine):

    • Reactivity: Primary amines are more nucleophilic, enabling participation in Schiff base formation or alkylation reactions.
    • Applications: Likely used as a building block in drug synthesis (e.g., for antihypertensives or CNS agents) .
  • Activated Methyl Diethanol Amine (MDEA) (Tertiary Amine): Structure: C₅H₁₃NO₂ (MW: 119.16 g/mol) with ethanol substituents. Applications: Industrial CO₂ capture due to high adsorption capacity (2.63 mmol CO₂/g) and low regeneration energy .

Comparison Insight : While MDEA is optimized for CO₂ adsorption via its tertiary amine and hydroxyl groups, the target compound’s primary amine and hydrophobic cyclobutyl group suggest divergent applications, such as in medicinal chemistry .

Pharmaceutical Analogs

Methoxamine Hydrochloride (CAS: 593-51-1):
  • Structure: Aromatic ring with methoxy and aminoethanol groups (C₁₁H₁₈ClNO₃, MW: 247.72 g/mol).
  • Use: Antihypertensive agent via α₁-adrenergic receptor agonism .

Contrast : Unlike Methoxamine’s aromatic system, the target compound’s aliphatic cyclobutyl group may reduce off-target interactions, improving specificity in drug design .

Biological Activity

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride (MCBA) is a compound with potential biological significance, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

MCBA is characterized by its ability to form hydrogen bonds and ionic interactions with various biological molecules, which influences their function and activity. The amine group in MCBA plays a crucial role in its interaction with molecular targets, such as enzymes and receptors. This interaction can lead to enzyme inhibition or receptor binding, impacting various biological pathways.

PropertyValue
Molecular FormulaC₇H₁₅ClN
Molecular Weight151.66 g/mol
SolubilitySoluble in water
LogP0.9

Cytotoxicity Studies

In vitro studies have demonstrated that MCBA can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to MCBA have shown significant growth inhibition in tumor models, suggesting a potential role as an anticancer agent. A study focusing on derivatives of cyclobutane-containing compounds found that modifications to the structure could enhance potency against specific cancer types .

Case Studies and Research Findings

  • Study on Structure-Activity Relationships (SAR) :
    • A series of analogues based on MCBA were synthesized to evaluate their biological activity. The study found that certain structural modifications significantly enhanced potency against target enzymes involved in cancer progression .
  • Antimicrobial Activity Evaluation :
    • A comparative study assessed the antimicrobial efficacy of MCBA against standard bacterial strains. Results indicated a moderate inhibitory effect, warranting further investigation into its potential as a therapeutic agent.
  • Toxicity Assessment :
    • Toxicological evaluations highlighted that while MCBA possesses beneficial biological properties, it also exhibits toxicity at higher concentrations, necessitating careful handling and further safety studies .

Future Directions for Research

The current state of research suggests several avenues for future investigation:

  • Expanded Toxicological Studies : Understanding the safety profile of MCBA across different concentrations and exposure routes.
  • Mechanistic Studies : Elucidating the precise mechanisms through which MCBA exerts its antibacterial and antifungal effects.
  • Development of Derivatives : Synthesizing new derivatives to enhance efficacy and reduce toxicity.
  • Clinical Trials : Investigating the potential of MCBA or its derivatives in clinical settings for cancer treatment or as antimicrobial agents.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride with high purity and yield?

  • Methodological Answer : Synthesis typically involves the reaction of the parent amine with hydrochloric acid under controlled conditions. For structurally similar cyclobutyl amines, protocols include:

  • Schiff base formation : Reacting a primary amine with an aldehyde to form an intermediate, followed by cycloaddition or reduction (e.g., as in glycine methyl ester hydrochloride synthesis ).
  • Salt formation : Direct treatment of the free base amine with HCl gas or concentrated HCl in a solvent like ethanol, followed by recrystallization for purification .
  • Quality control : Use elemental analysis to verify nitrogen and chloride content, and HPLC to assess purity (>98% recommended for pharmaceutical intermediates) .

Q. How can spectroscopic techniques confirm the structural integrity of Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride?

  • Methodological Answer :

  • FTIR : Identify characteristic peaks for amine hydrochloride salts, such as N-H stretches (~2500–3000 cm⁻¹) and C-N stretches (~1030–1250 cm⁻¹). The absence of free amine peaks (e.g., ~3300 cm⁻¹ N-H) confirms salt formation .
  • NMR : ¹H NMR should show signals for the cyclobutyl methyl group (δ ~1.2–1.5 ppm) and methylamine protons (δ ~2.5–3.0 ppm). ¹³C NMR confirms the cyclobutyl carbon environment .
  • Elemental Analysis : Validate stoichiometric Cl⁻ content (e.g., ~23% nitrogen increase post-impregnation in analogous amine-modified materials ).

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in CO₂ adsorption capacities of amine-impregnated materials, and how might these apply to Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride-based adsorbents?

  • Methodological Answer :

  • Controlled pore filling : Optimize amine loading (e.g., 23–50 wt.%) to balance surface area reduction and active site density. Higher amine content may reduce BET surface area (e.g., by 43%) but enhance chemisorption .
  • Adsorption kinetics : Use pressure-swing adsorption (PSA) systems to measure capacity under dynamic conditions (e.g., 5 psi CO₂, 25°C) and compare with batch autoclave data .
  • Mechanistic analysis : Distinguish physisorption (pore filling) from chemisorption (amine-CO₂ carbamate formation) via FTIR or TGA-MS .

Q. How does the cyclobutyl substituent influence the stability and reactivity of Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride in catalytic or pharmaceutical applications compared to other cyclic amines?

  • Methodological Answer :

  • Steric effects : The cyclobutyl group introduces ring strain, potentially increasing reactivity in nucleophilic substitutions. Compare with cyclopropyl or cyclohexyl analogs using kinetic studies (e.g., SN2 reaction rates with alkyl halides) .
  • Thermal stability : Conduct TGA analysis to assess decomposition thresholds (e.g., cyclobutyl derivatives may degrade at lower temperatures than cyclohexyl analogs due to strain ).
  • Biological activity : In pharmaceutical contexts, evaluate receptor binding affinity (e.g., RXFP1 modulation for heart failure ) and metabolic stability via liver microsome assays.

Q. What are the challenges in scaling up the synthesis of Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Process optimization : Transition from batch to continuous flow reactors to improve yield and reduce byproducts (e.g., via automated pH control during HCl addition ).
  • Impurity profiling : Use LC-MS to identify and quantify degradation products (e.g., cyclobutane ring-opening under acidic conditions) .
  • Regulatory compliance : Follow ICH Q8 guidelines for pharmaceutical development, including stability testing under ICH Q1A(R2) conditions (25°C/60% RH) .

Data Analysis and Contradiction Resolution

Q. How can researchers address conflicting reports on the hydrolytic stability of Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride in aqueous buffers?

  • Methodological Answer :

  • pH-dependent studies : Conduct accelerated stability testing at pH 1–10 (37°C) to identify degradation pathways (e.g., cyclobutyl ring hydrolysis vs. amine oxidation) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., activation energy for hydrolysis).
  • Comparative analysis : Contrast stability with structurally similar compounds (e.g., 1-methylcyclohex-3-en-1-amine hydrochloride) to isolate substituent effects .

Application-Specific Methodologies

Q. What in vitro assays are suitable for evaluating Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride as a potential enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., GFP chromophore analogs ) to measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
  • Receptor binding : Perform radioligand displacement assays (e.g., for RXFP1 ) or surface plasmon resonance (SPR) to determine binding kinetics.
  • Cytotoxicity screening : Test viability in HEK-293 or HepG2 cells via MTT assays to rule off-target effects .

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